physicochemical properties of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
physicochemical properties of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Roadmap to Understanding a Novel Synthetic Intermediate
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of success. Intermediates such as 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, while not the final active pharmaceutical ingredient (API), hold critical importance. Their purity, stability, and overall physicochemical profile directly influence the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic agent.
This guide provides a comprehensive framework for the in-depth physicochemical characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. As a senior application scientist, the perspective offered herein is not merely a recitation of analytical techniques but a strategic approach to elucidating the properties of this molecule. We will delve into the causality behind experimental choices, offering insights that are field-proven and grounded in scientific integrity. The protocols described are designed to be self-validating, ensuring the generation of robust and reliable data.
This document is structured to guide the researcher through a logical workflow, from fundamental identification to a nuanced understanding of its thermal and chromatographic behavior. By adhering to the principles and methodologies outlined, researchers can build a comprehensive data package for this critical intermediate, ensuring a solid foundation for its application in drug development pipelines.
Core Molecular Identity and Structural Elucidation
Before delving into complex physicochemical properties, establishing the unequivocal identity and structure of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is paramount. This foundational step ensures that all subsequent data is attributed to the correct molecular entity.
Fundamental Properties
A summary of the basic molecular properties is essential for initial assessment and for theoretical calculations that may complement experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrClNO₄S | [1] |
| Molecular Weight | 418.69 g/mol | [1] |
| CAS Number | 680617-92-9 | [1] |
| SMILES Code | O=S(C1=CC(NC(C2=CC=C(Br)C=C2)=O)=CC=C1OCC)(Cl)=O | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
A combination of spectroscopic techniques is indispensable for confirming the molecular structure.[2] Each technique provides a unique piece of the structural puzzle.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] For 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR are crucial.
-
Expertise & Experience: The choice of solvent is critical due to the reactivity of the sulfonyl chloride moiety. Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are recommended to prevent solvolysis.[2] The deshielding effect of the sulfonyl chloride group on adjacent aromatic protons is a key diagnostic feature to look for in the ¹H NMR spectrum.[3]
Expected ¹H NMR Spectral Features:
-
A triplet and a quartet corresponding to the ethoxy group protons.
-
A series of multiplets or doublets in the aromatic region, corresponding to the protons on the two benzene rings. The substitution pattern will dictate the coupling patterns.
-
A broad singlet for the amide N-H proton.
Expected ¹³C NMR Spectral Features:
-
Aliphatic signals for the ethoxy group carbons.
-
Multiple aromatic carbon signals, with those directly attached to electronegative atoms (O, N, S, Br, Cl) being significantly downfield.
-
A carbonyl carbon signal from the amide group.
IR spectroscopy is a rapid and effective method for identifying key functional groups.[3] The presence of strong, characteristic absorption bands provides confirmatory evidence of the molecular structure.
Key Diagnostic IR Bands:
-
S=O Stretching: Strong absorptions in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ are characteristic of the sulfonyl chloride group.[3]
-
C=O Stretching: A strong absorption around 1650-1680 cm⁻¹ indicating the amide carbonyl group.
-
N-H Stretching: A moderate absorption around 3300-3500 cm⁻¹ for the amide N-H bond.
-
C-O Stretching: Absorptions corresponding to the aryl-ether bond of the ethoxy group.
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and aspects of the structure.[2]
-
Trustworthiness: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern resulting from the presence of bromine and chlorine atoms will be a key confirmatory feature. The characteristic A+2 peak for the ³⁷Cl isotope and the A and A+2 peaks of approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes will be definitive.[3]
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the initial structural confirmation of a newly synthesized batch of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride.
Caption: Figure 1: A logical workflow for the initial structural confirmation.
Physicochemical Properties: Melting Point and Thermal Behavior
The thermal properties of an intermediate are critical for understanding its stability during storage, handling, and subsequent chemical reactions, which may be conducted at elevated temperatures.
Melting Point Determination
The melting point is a fundamental physical property used for identification and as an indicator of purity.[4] A sharp melting range typically suggests high purity, whereas a broad and depressed melting range can indicate the presence of impurities.[4][5]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[6]
-
-
Reporting: Report the melting point as a range from the onset to the clear point.
-
Trustworthiness: The melting point apparatus must be calibrated regularly using certified reference standards to ensure accurate and reliable measurements, in line with pharmacopeial guidelines.[6]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
While the melting point provides a single data point, TGA and DSC offer a more comprehensive view of the compound's thermal behavior.[7][8]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or polymorphic transformations.[7][9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[10] This is crucial for determining the onset of thermal decomposition, which defines the upper-temperature limit for handling and storage.[7][10]
Experimental Protocol: TGA/DSC Analysis
-
Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards (e.g., indium for DSC).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate, typically 10°C/min, over a relevant temperature range (e.g., 25°C to 400°C).
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion.
-
TGA: Determine the onset temperature of mass loss, indicating the beginning of decomposition.
-
Interpreting Thermal Analysis Data
The relationship between DSC and TGA data provides a complete picture of the compound's thermal stability.
Caption: Figure 2: The logical relationship between DSC and TGA in defining thermal stability.
Purity Assessment and Chromatographic Behavior
Assessing the purity of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2]
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for quantifying the purity of the compound and for identifying any process-related impurities or degradation products.
-
Expertise & Experience: Due to the reactivity of the sulfonyl chloride, hydrolysis to the corresponding sulfonic acid is a primary degradation pathway.[11] The HPLC method must be capable of resolving the parent compound from this key degradant. A reversed-phase method is typically suitable for a molecule of this polarity.[2]
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential impurities of varying polarities.[2]
-
Detector: A UV detector is appropriate, as the aromatic rings and carbonyl group will provide strong chromophores.[2] The detection wavelength should be set at an absorbance maximum, determined by running a UV scan of the compound in the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile, at a known concentration.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure it is fit for purpose.[12]
Solubility Profile
Understanding the solubility of the compound in various solvents is crucial for its use in synthesis, purification, and formulation development.
Experimental Protocol: Thermodynamic Solubility Determination
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., dichloromethane, ethyl acetate, toluene, methanol, water).
-
Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the suspension to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC method described above.
-
Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Conclusion and Forward Look
This guide has outlined a comprehensive strategy for the physicochemical characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. By systematically applying the described spectroscopic, thermal, and chromatographic techniques, researchers can build a robust and reliable data package for this important synthetic intermediate. This foundational knowledge is indispensable for process optimization, quality control, and ensuring the successful progression of drug development projects. The principles and protocols detailed herein provide a framework for excellence in the chemical and pharmaceutical sciences.
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